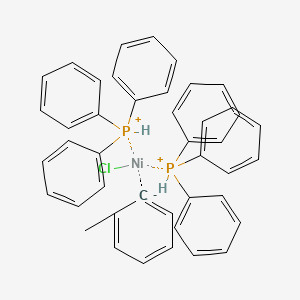
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II): Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II) , is a nickel-based organometallic compound. It is widely recognized for its role as a precursor to air-stable nickel precatalysts, which are essential in various catalytic processes, including cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) typically involves the reaction of nickel(II) chloride with triphenylphosphine and 2-methylphenyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions: Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: This is the reverse of oxidative addition, where the nickel center reduces its oxidation state by eliminating a molecule.
Substitution: This reaction involves the replacement of one ligand with another on the nickel center.
Common Reagents and Conditions:
Oxidative Addition: Common reagents include aryl halides and alkyl halides. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reductive Elimination: This reaction often requires the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include phosphines, amines, and other ligands.
Major Products Formed:
Oxidative Addition: The major products are nickel(IV) complexes.
Reductive Elimination: The major products are nickel(II) complexes and the eliminated molecule.
Substitution: The major products are substituted nickel(II) complexes.
科学的研究の応用
Chemistry: In chemistry, Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology: While its direct applications in biology are limited, the compound’s catalytic properties are utilized in the synthesis of biologically active molecules .
Medicine: The compound’s role in synthesizing complex organic molecules makes it valuable in medicinal chemistry for developing new pharmaceuticals .
Industry: In the industrial sector, Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is used in the production of polymers and other advanced materials .
作用機序
The mechanism of action of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) involves its role as a catalyst in various reactions. The nickel center facilitates the formation and breaking of chemical bonds through oxidative addition, reductive elimination, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
- Bis(triphenylphosphine)nickel(II) dichloride
- Bis(tricyclohexylphosphine)nickel(II) dichloride
- Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)
Comparison: Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is unique due to the presence of the 2-methylphenyl group, which influences its reactivity and stability. Compared to other nickel complexes, it offers enhanced stability and selectivity in catalytic reactions .
特性
CAS番号 |
27057-09-6 |
|---|---|
分子式 |
C43H37ClNiP2- |
分子量 |
709.8 g/mol |
IUPAC名 |
chloronickel;methylbenzene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-5H,1H3;1H;/q;;-1;;+1/p-1 |
InChIキー |
BNEHQBISUSMIRX-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
正規SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



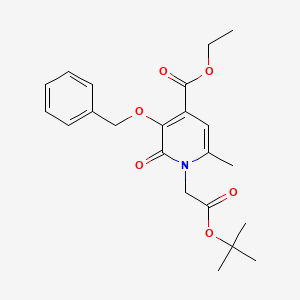
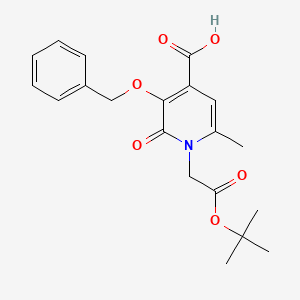
![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
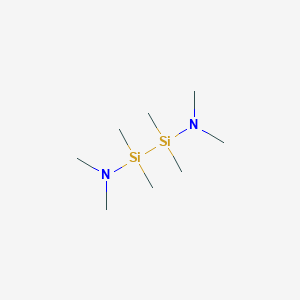

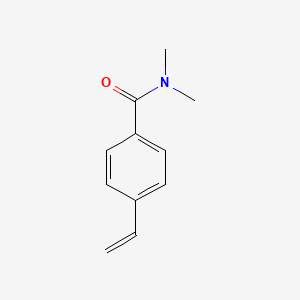
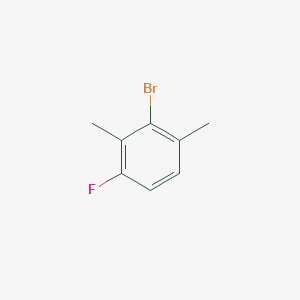
![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)
![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)
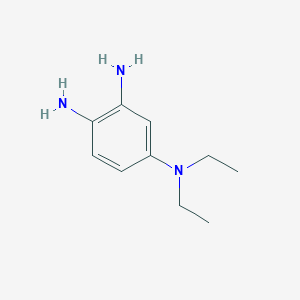
![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)
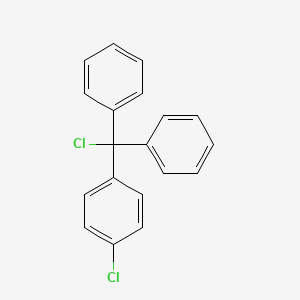
![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)
